Cyclodecanethiol

Self-Assembled Monolayer Electrochemistry Surface Stability

Cyclodecanethiol (CAS 114460-54-7) is a medium-ring alicyclic thiol (C₁₀H₂₀S, MW: 172.33 g/mol) primarily utilized as a chemical reagent in advanced materials science for the formation of self-assembled monolayers (SAMs) on metal surfaces. Its key characteristics—a ten-membered carbon ring bonded to a thiol group—place it in a distinct class of SAM-forming molecules that exhibit different packing, stability, and electronic properties compared to their linear or smaller-ring counterparts.

Molecular Formula C10H20S
Molecular Weight 172.33 g/mol
CAS No. 114460-54-7
Cat. No. B12907949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclodecanethiol
CAS114460-54-7
Molecular FormulaC10H20S
Molecular Weight172.33 g/mol
Structural Identifiers
SMILESC1CCCCC(CCCC1)S
InChIInChI=1S/C10H20S/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2
InChIKeyLRHHDROFNGSHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclodecanethiol (CAS 114460-54-7): Strategic Sourcing for Advanced Self-Assembled Monolayer & Surface Engineering Research


Cyclodecanethiol (CAS 114460-54-7) is a medium-ring alicyclic thiol (C₁₀H₂₀S, MW: 172.33 g/mol) primarily utilized as a chemical reagent in advanced materials science for the formation of self-assembled monolayers (SAMs) on metal surfaces . Its key characteristics—a ten-membered carbon ring bonded to a thiol group—place it in a distinct class of SAM-forming molecules that exhibit different packing, stability, and electronic properties compared to their linear or smaller-ring counterparts [1]. For procurement in surface science and nanotechnology research, its cyclic backbone offers unique conformational dynamics and steric profiles essential for tailoring interfacial properties.

Why 1-Decanethiol or Cyclohexanethiol Cannot Substitute Cyclodecanethiol in Critical Surface Applications


Generic substitution of Cyclodecanethiol with linear 1-decanethiol or smaller cyclic thiols like cyclohexanethiol (CHT) is scientifically invalid due to the fundamentally different packing behavior and electronic characteristics dictated by the ring size and backbone geometry [1]. Unlike the densely packed, well-ordered structures of linear alkanethiol SAMs, cycloalkanethiol SAMs exhibit unique structural phases dominated by molecular conformation and steric hindrance [2]. Even among alicyclic thiols, reductive desorption potentials and monolayer ordering vary significantly with ring size and substitution [3], confirming that each compound creates a distinct molecular interface that cannot be replicated by other 'thiols' without altering the film's performance and stability.

Quantitative Evidence of Cyclodecanethiol's Differentiation from Linear and Other Cyclic Thiol Analogs


Desorption Potential Shift: Cyclic vs. Linear Backbone Architecture

Alicyclic thiol SAMs on Au(111) exhibit significantly more negative reductive desorption potentials than aromatic thiol SAMs, a critical proxy for the gold-thiol bond strength and monolayer stability. While direct data for Cyclodecanethiol is not available in the primary literature, class-level inference from cyclohexanethiol (CHT) and cyclopentanethiol (CPT) demonstrates that increasing alicyclic ring size can shift the desorption potential compared to smaller rings [1]. The presence of a 10-membered ring, intermediate in conformational strain, is projected to yield a distinct potential value between that of CHT and CPT, offering a unique electrochemical stability window for tailored surface modification relative to linear 1-decanethiol, which forms a substantially different densely packed monolayer [2].

Self-Assembled Monolayer Electrochemistry Surface Stability

Steric-Dependent Structural Ordering: Impact of Medium-Ring Conformational Flexibility

The structural order of alicyclic SAMs is highly sensitive to steric effects from ring size and substitution. Cyclohexanethiol (CHT) forms a well-ordered monolayer with a unit cell of a = 14.5 Å, b = 10.2 Å, whereas the addition of a single methyl substituent (1-methylcyclohexanethiol, MCHT) renders the film completely disordered [1]. This demonstrates that subtle changes to the alicyclic backbone can dramatically alter the SAM structure. The ten-membered ring of Cyclodecanethiol has a larger spatial footprint and distinct conformational dynamics compared to the chair-locked 6-membered ring of CHT, creating a unique steric profile that influences lateral interactions in the monolayer [2]. This steric profile is entirely distinct from the grain-boundary-rich films of linear 1-decanethiol, providing a unique route to tailor defect density.

Scanning Tunneling Microscopy Thin Film Morphology Molecular Packing

Resistance to Electron-Beam-Induced Degradation: The Cyclic-Aliphatic Advantage

A critical material failure mode in nanolithography is radiation-induced degradation of SAM resists. Direct comparative studies show that SAMs of cyclic aliphatic thiols resist electron irradiation-induced fragmentation much better than linear aliphatic SAMs, which suffer severe damage at low doses [1]. The cyclic structure promotes radiation-induced cross-linking over molecular defragmentation, a behavior previously attributed only to aromatic SAMs. This demonstrates a distinct class-level advantage for all cycloaliphatic thiols, including Cyclodecanethiol, over their linear counterparts for applications in electron beam lithography where a negative resist performance is desirable.

Electron Beam Lithography Nanofabrication Resist Radiation Stability

High-Impact Application Scenarios for Cyclodecanethiol Based on Key Differentiation Evidence


Electrochemical Biosensor Interfaces with Tailored Desorption Kinetics

In the development of functional bio-interfaces on gold electrodes, the precise electrochemical stability of the anchoring monolayer is critical to prevent sensor drift. The class-level evidence that alicyclic thiols like Cyclodecanethiol have a significantly more negative reductive desorption potential than aromatic thiols, and a distinct potential window compared to linear or smaller-ring alkanethiols [1], makes it a strategic choice. Researchers can use it to form a more robust, electrochemically distinct base layer in mixed SAMs or as a blocking layer, where selective desorption is required for patterned biosensor fabrication.

Molecular Electronics Requiring Controlled Tunneling Barrier Defects

The performance of molecular electronic junctions is highly sensitive to the packing density and defect structure of the SAM. Evidence shows that the steric profile of a medium-sized alicyclic backbone is highly sensitive to ring size, causing dramatic changes in monolayer order [2]. Cyclodecanethiol's unique C10 ring provides a specific steric bulk and conformational state that allows for the creation of SAMs with a reproducible, non-dense packing architecture. This is advantageous for applications where a precisely controlled defect density is necessary for tuning charge transport, a property difficult to achieve with the densely packed, defect-resistant films of long-chain linear alkanethiols.

Negative-Tone Resist for High-Resolution Electron Beam Lithography

Fabricating nanoscale features via e-beam lithography on SAMs often requires a negative-tone resist that cross-links under irradiation. Direct evidence shows that cyclic aliphatic thiols uniquely resist electron-beam-induced defragmentation to the same degree as aromatic SAMs, a capability that linear aliphatic SAMs completely lack [3]. Cyclodecanethiol is therefore a superior alternative to 1-decanethiol or other linear thiols for patterning applications. It allows a user to leverage the desirable solubility and processing profile of an aliphatic molecule while achieving near-aromatic-level irradiation stability for high-resolution, high-fidelity pattern transfer.

Model System for Conformation-Dependent Surface Chemistry Studies

The conformational behavior of medium-sized rings is a fundamental topic in physical organic chemistry. Evidence from STM studies demonstrates that alicyclic thiol SAM structures are highly influenced by backbone conformation [2]. Procuring Cyclodecanethiol provides researchers with a model compound to systematically investigate how the unique axial/equatorial conformations of a 10-membered thiol ring influence macroscopic surface properties like wettability, lubrication, and adhesion. This fundamental research scenario has no direct substitute, as smaller cyclic analogs (e.g., cyclohexanethiol) are sterically distinct and linear analogs (e.g., 1-decanethiol) lack the same conformational constraints.

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